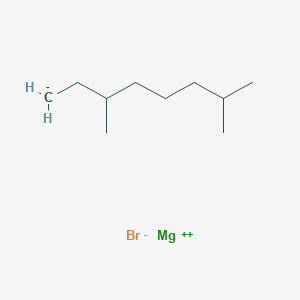
3,7-Dimethyloctylmagnesium bromide
Overview
Description
Organomagnesium compounds, notably Grignard reagents, are pivotal in organic synthesis, offering routes to form carbon-carbon bonds. These compounds typically involve the magnesium atom inserted between a halogen and an organic group. The synthesis and application of such compounds, including variations like methylmagnesium bromide, provide valuable insights into their reactivity and utility in forming complex organic structures.
Synthesis Analysis
The synthesis of organomagnesium compounds involves the reaction of magnesium metal with an organic halide. For example, the synthesis of methylmagnesium bromide entails the reaction of magnesium with methyl bromide, in a process that can be catalyzed by nickel compounds to enhance the formation of alkenyl Grignard reagents (Conn, Karras, & Snider, 1984). This process underlines the importance of catalysis in directing the synthesis of specific organomagnesium intermediates.
Molecular Structure Analysis
The molecular structure of organomagnesium compounds, including Grignard reagents, is characterized by the central magnesium atom's coordination to organic groups and halogens. Studies on similar compounds, such as ethylmagnesium bromide complexes, reveal a dimeric structure in which magnesium is four-coordinate, forming bridges with bromine atoms (Spek, Voorbergen, Schat, Blomberg, & Bickelhaupt, 1974). These structural insights are crucial for understanding the reactivity and synthesis pathways of these compounds.
Chemical Reactions and Properties
Organomagnesium compounds participate in a wide range of chemical reactions, serving as nucleophiles in the addition to electrophilic centers. For instance, the addition of methylmagnesium bromide to alkynylsilanes in the presence of nickel catalysts illustrates the stereospecific synthesis of tetrasubstituted alkenes, showcasing the versatility of these reagents in organic synthesis (Conn, Karras, & Snider, 1984).
Physical Properties Analysis
The physical properties of organomagnesium compounds, such as solubility, boiling points, and melting points, are influenced by their molecular structure. For example, the solubility of triorganotin bromides provides insights into the solubility behavior of related organomagnesium compounds, highlighting the importance of molecular structure in determining physical properties (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Scientific Research Applications
Wittig (1980) discussed the use of phenylmagnesium halides in the synthesis of hydrocarbons with potential for diyl (diradical) formation, demonstrating the importance of organomagnesium compounds in synthetic chemistry (Wittig, 1980).
Dixon, Netherton, and Baines (1998) explored the addition of methylmagnesium iodide to germasilenes and digermenes, revealing the versatility of methylmagnesium halides in reactions with silicon and germanium compounds (Dixon, Netherton, & Baines, 1998).
Winkle and Schaab (2001) used 3,5-Dimethylphenylmagnesium bromide in Suzuki cross-coupling reactions, highlighting the role of organomagnesium compounds in facilitating such important chemical processes (Winkle & Schaab, 2001).
Voorbergen, Blomberg, and Bickelhaupt (1972) studied the association of ethylmagnesium compounds in solvents, contributing to our understanding of the behavior of organomagnesium reagents in solution (Voorbergen, Blomberg, & Bickelhaupt, 1972).
Safety And Hazards
properties
IUPAC Name |
magnesium;2,6-dimethyloctane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZNSHABNFIFHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyloctylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



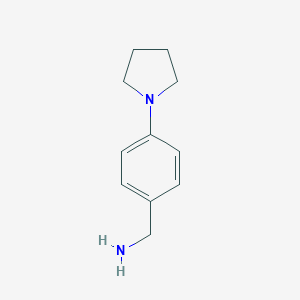
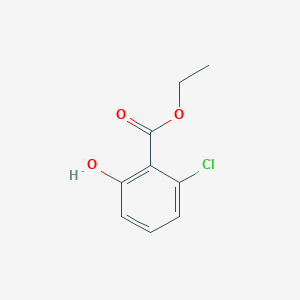
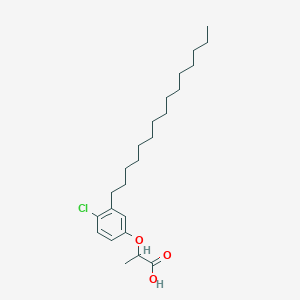
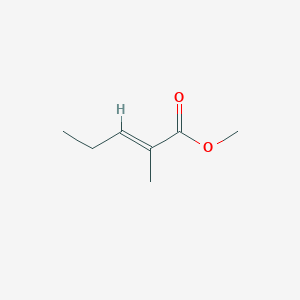
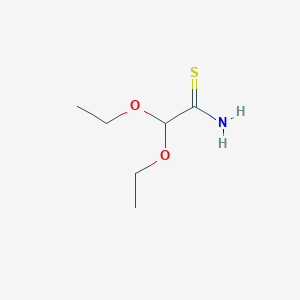

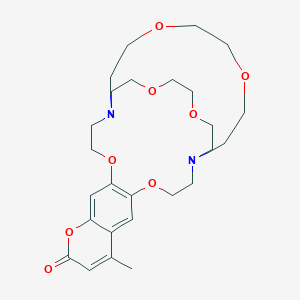
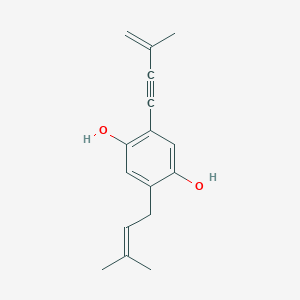
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
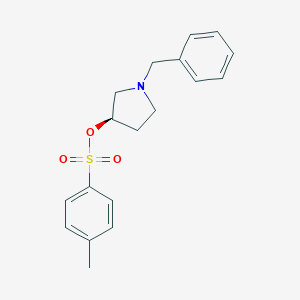
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
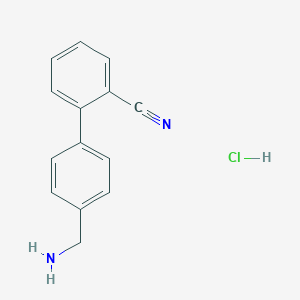
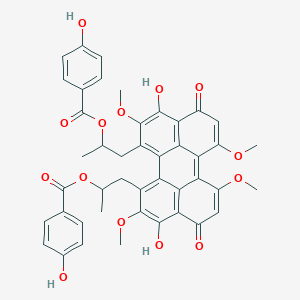
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)